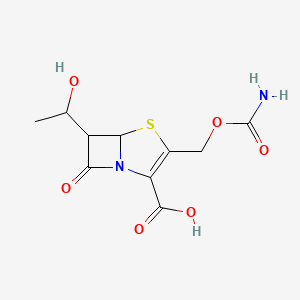![molecular formula C28H29F3N4O3S B14792981 Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a piperazine moiety, and a thiophene carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The benzimidazole intermediate is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Carboxylate Ester: The resulting compound is further reacted with a thiophene derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Final Esterification: The final step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene rings.
Reduction: Reduction reactions can occur at the ester and piperazine moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and thiophene rings.
Reduction: Reduced forms of the ester and piperazine moieties.
Substitution: Substituted benzimidazole and thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Binding Studies: Its complex structure allows for studies on protein-ligand interactions.
Medicine
Drug Development:
Diagnostic Agents: The compound could be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-chlorophenyl)ethoxy)thiophene-2-carboxylate
- ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-methylphenyl)ethoxy)thiophene-2-carboxylate
Uniqueness
The presence of the trifluoromethyl group in ®-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its efficacy and bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C28H29F3N4O3S |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C28H29F3N4O3S/c1-18(20-6-4-5-7-21(20)28(29,30)31)38-24-15-25(39-26(24)27(36)37-3)35-17-32-22-9-8-19(14-23(22)35)16-34-12-10-33(2)11-13-34/h4-9,14-15,17-18H,10-13,16H2,1-3H3 |
Clé InChI |
SJGBGTBNLJYMII-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)



![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)


![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)


